molecular formula C16H19N3O2 B2767198 1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 2415499-52-2

1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2767198
CAS No.: 2415499-52-2
M. Wt: 285.347
InChI Key: VQVLNXJYWODHKR-UHFFFAOYSA-N
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Description

1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of 6-methoxyquinoline with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified through crystallization or chromatography techniques .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxide derivatives, while reduction produces amine derivatives .

Scientific Research Applications

1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. One of the primary targets is DNA gyrase, an enzyme crucial for DNA replication in bacteria. The compound inhibits the activity of DNA gyrase, leading to the disruption of bacterial DNA replication and ultimately causing cell death. This mechanism is similar to that of fluoroquinolone antibiotics .

Comparison with Similar Compounds

1-(6-Methoxyquinolin-4-yl)piperidine-4-carboxamide can be compared to other quinoline derivatives such as:

    Quinine: Known for its antimalarial properties, quinine shares a similar quinoline structure but differs in its functional groups and specific biological activities.

    Nalidixic Acid: An early quinolone antibiotic, nalidixic acid also targets DNA gyrase but has a different chemical structure and spectrum of activity.

    Chloroquine: Another antimalarial drug, chloroquine has a quinoline core but is structurally distinct from this compound.

Properties

IUPAC Name

1-(6-methoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-21-12-2-3-14-13(10-12)15(4-7-18-14)19-8-5-11(6-9-19)16(17)20/h2-4,7,10-11H,5-6,8-9H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVLNXJYWODHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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